1-Dodecanoyl-L-prolyl-L-prolyl-L-proline
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Overview
Description
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a dodecanoyl group attached to a sequence of three proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline typically involves the coupling of dodecanoic acid with a tripeptide consisting of three L-proline residues. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) to ensure the purity and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids. This method ensures high efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Scientific Research Applications
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of biomaterials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The presence of the dodecanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially alter membrane-associated functions.
Comparison with Similar Compounds
L-Proline: A simple amino acid that serves as a precursor for many proline derivatives.
1-Dodecanoyl-L-proline: A simpler analog with only one proline residue.
1-Dodecanoyl-L-prolyl-L-proline: An intermediate compound with two proline residues.
Uniqueness: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of three proline residues, which imparts distinct structural and functional properties
Properties
CAS No. |
65550-43-8 |
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Molecular Formula |
C27H45N3O5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H45N3O5/c1-2-3-4-5-6-7-8-9-10-17-24(31)28-18-11-14-21(28)25(32)29-19-12-15-22(29)26(33)30-20-13-16-23(30)27(34)35/h21-23H,2-20H2,1H3,(H,34,35)/t21-,22-,23-/m0/s1 |
InChI Key |
QJQOVIJCKGJYSD-VABKMULXSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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